molecular formula C18H21N7O B12226688 2-{4-[6-(Morpholin-4-yl)pyridazin-3-yl]piperazin-1-yl}pyridine-3-carbonitrile

2-{4-[6-(Morpholin-4-yl)pyridazin-3-yl]piperazin-1-yl}pyridine-3-carbonitrile

Cat. No.: B12226688
M. Wt: 351.4 g/mol
InChI Key: HKSIFJBEGMQENM-UHFFFAOYSA-N
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Description

2-{4-[6-(Morpholin-4-yl)pyridazin-3-yl]piperazin-1-yl}pyridine-3-carbonitrile is a complex organic compound that features a pyridazine ring substituted with morpholine and piperazine groups. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-[6-(Morpholin-4-yl)pyridazin-3-yl]piperazin-1-yl}pyridine-3-carbonitrile typically involves multi-step organic reactionsThe reaction conditions often involve the use of catalysts such as palladium acetate and bases like cesium carbonate in an aqueous ethanol solution under an inert atmosphere .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure higher yields and purity, possibly through continuous flow chemistry techniques and advanced purification methods.

Chemical Reactions Analysis

Types of Reactions

2-{4-[6-(Morpholin-4-yl)pyridazin-3-yl]piperazin-1-yl}pyridine-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the nitrogen-containing rings.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine and morpholine moieties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various alkyl or aryl groups.

Scientific Research Applications

2-{4-[6-(Morpholin-4-yl)pyridazin-3-yl]piperazin-1-yl}pyridine-3-carbonitrile has several scientific research applications:

Mechanism of Action

The exact mechanism of action of 2-{4-[6-(Morpholin-4-yl)pyridazin-3-yl]piperazin-1-yl}pyridine-3-carbonitrile is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, to exert its biological effects. The compound may inhibit or activate certain pathways, leading to its observed antimicrobial and cytotoxic activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-{4-[6-(Morpholin-4-yl)pyridazin-3-yl]piperazin-1-yl}pyridine-3-carbonitrile apart is its unique combination of functional groups, which may confer distinct biological activities and chemical reactivity. This makes it a valuable compound for further research and development in various scientific fields .

Properties

Molecular Formula

C18H21N7O

Molecular Weight

351.4 g/mol

IUPAC Name

2-[4-(6-morpholin-4-ylpyridazin-3-yl)piperazin-1-yl]pyridine-3-carbonitrile

InChI

InChI=1S/C18H21N7O/c19-14-15-2-1-5-20-18(15)25-8-6-23(7-9-25)16-3-4-17(22-21-16)24-10-12-26-13-11-24/h1-5H,6-13H2

InChI Key

HKSIFJBEGMQENM-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=NN=C(C=C2)N3CCOCC3)C4=C(C=CC=N4)C#N

Origin of Product

United States

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